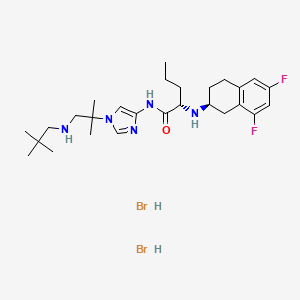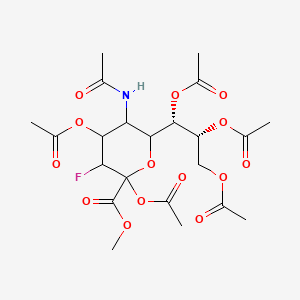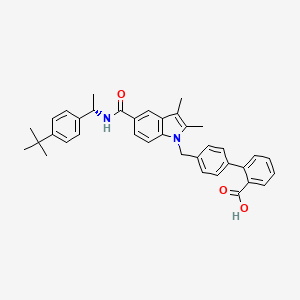
SR 2595
Vue d'ensemble
Description
SR 2595 est un composé chimique connu pour son rôle d'antagoniste inverse du récepteur nucléaire PPARγ (récepteur activé par les proliférateurs de peroxysomes gamma). Ce récepteur est un régulateur clé de l'adipogenèse, qui est le processus de différenciation cellulaire par lequel les préadipocytes deviennent des adipocytes ou des cellules graisseuses . This compound a été étudié pour son potentiel à promouvoir l'ostéogenèse, la formation d'os, en réprimant l'activité du PPARγ .
Applications De Recherche Scientifique
SR 2595 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the effects of PPARγ inhibition on various chemical processes.
Biology: Investigated for its role in promoting osteogenesis and its potential effects on adipogenesis.
Medicine: Explored for its potential therapeutic applications in conditions related to bone formation and metabolic diseases.
Industry: Utilized in the development of new materials and compounds with specific properties related to PPARγ inhibition.
Mécanisme D'action
Target of Action
SR 2595, also known as 2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid, primarily targets Peroxisome proliferator-activated receptor α (PPARα) and Peroxisome proliferator-activated receptor γ (PPARγ) . These receptors play a crucial role in the regulation of metabolic processes, including lipid metabolism and glucose homeostasis .
Mode of Action
This compound acts as an inverse agonist of PPARγ . This means it binds to PPARγ and decreases its activity, leading to a repression of both transactivation in a promoter:reporter assay and expression of the adipogenic marker fatty acid-binding protein 4 in differentiating murine preadipocytes .
Biochemical Pathways
The repression of PPARγ with this compound promotes osteogenesis , as measured by calcium phosphatase deposition, in cultured human mesenchymal stem cells (MSCs) . It also increases the expression of bone morphogenetic proteins BMP2 and BMP6 in MSCs , which are key regulators of bone formation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the promotion of osteogenesis and the repression of adipogenesis . By acting as an inverse agonist of PPARγ, this compound represses the expression of adipogenic markers and promotes the differentiation of MSCs into osteoblasts, thereby promoting bone formation .
Analyse Biochimique
Biochemical Properties
SR 2595 plays a crucial role in biochemical reactions by interacting with the nuclear receptor PPARγ. PPARγ is a key regulator of adipogenesis and is involved in the regulation of lipid and glucose metabolism. This compound binds to PPARγ and acts as an inverse agonist, repressing the transactivation of PPARγ target genes. This repression leads to a decrease in the expression of adipogenic markers such as fatty acid-binding protein 4 (FABP4) in differentiating murine preadipocytes . Additionally, this compound promotes the expression of bone morphogenetic proteins BMP2 and BMP6 in mesenchymal stem cells (MSCs), thereby enhancing osteogenesis .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In mesenchymal stem cells, this compound promotes osteogenic differentiation, as evidenced by increased calcium phosphatase deposition . This compound also influences cell signaling pathways by repressing PPARγ activity, which in turn affects gene expression related to adipogenesis and osteogenesis. Furthermore, this compound has been shown to sensitize lymphoma cells to proton therapy by inhibiting PPARγ, leading to increased oxidative stress and protein damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PPARγ, where it acts as an inverse agonist with an IC50 of 30 nM . By binding to PPARγ, this compound represses the transactivation of PPARγ target genes, leading to decreased expression of adipogenic markers and increased expression of osteogenic markers. This repression of PPARγ activity promotes osteogenesis and inhibits adipogenesis. Additionally, this compound’s inhibition of PPARγ sensitizes lymphoma cells to proton therapy by increasing oxidative stress and protein damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to promote osteogenesis in mesenchymal stem cells over a period of time, as evidenced by increased calcium phosphatase deposition . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been demonstrated in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In lean C57BL/6J mice, chronic administration of this compound at a dosage of 20 mg/kg did not significantly impair insulin sensitivity or alter fasting insulin levels . Additionally, no changes in food consumption or body weight were observed during the treatment period. These findings suggest that this compound is well-tolerated at this dosage, with no significant adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways regulated by PPARγ. By acting as an inverse agonist of PPARγ, this compound influences the expression of genes involved in lipid and glucose metabolism. This compound represses the expression of adipogenic markers and promotes the expression of osteogenic markers, thereby affecting metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with PPARγ. This interaction leads to the repression of PPARγ target genes and the promotion of osteogenic differentiation. The specific targeting signals or post-translational modifications that direct this compound to the nucleus have not been identified, but its activity is closely associated with its nuclear localization .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du SR 2595 implique plusieurs étapes, commençant par la préparation de composés intermédiaires. Les étapes clés comprennent :
Formation du noyau indole : Le noyau indole est synthétisé par une série de réactions impliquant la condensation de matières premières appropriées.
Réactions de couplage : Le noyau indole est ensuite couplé à d'autres composés aromatiques pour former la structure biphényle.
Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés pour obtenir la structure chimique souhaitée du this compound.
Méthodes de production industrielle
La production industrielle du this compound impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation d'équipements de synthèse automatisés et de réacteurs à grande échelle pour gérer efficacement les réactions chimiques.
Analyse Des Réactions Chimiques
Types de réactions
SR 2595 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la synthèse et la modification du this compound.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des conditions appropriées pour introduire de nouveaux groupes fonctionnels.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire diverses formes oxydées du this compound, tandis que la réduction pourrait produire des dérivés réduits avec différents groupes fonctionnels.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier les effets de l'inhibition du PPARγ sur divers processus chimiques.
Biologie : Investigué pour son rôle dans la promotion de l'ostéogenèse et ses effets potentiels sur l'adipogenèse.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans les affections liées à la formation osseuse et aux maladies métaboliques.
Industrie : Utilisé dans le développement de nouveaux matériaux et composés aux propriétés spécifiques liées à l'inhibition du PPARγ.
Mécanisme d'action
This compound exerce ses effets en se liant au récepteur PPARγ et en agissant comme un antagoniste inverse. Cela signifie qu'il ne bloque pas seulement l'activité du récepteur, mais induit également un changement conformationnel qui réduit son activité basale. Cette répression de l'activité du PPARγ entraîne une diminution de l'adipogenèse et une augmentation de l'ostéogenèse . Les cibles moléculaires impliquées comprennent divers gènes et protéines régulés par le PPARγ, tels que la protéine de liaison aux acides gras 4 et les protéines morphogénétiques osseuses BMP2 et BMP6 .
Comparaison Avec Des Composés Similaires
Composés similaires
T0070907 : Un autre antagoniste inverse du PPARγ, connu pour ses effets similaires sur l'adipogenèse et l'ostéogenèse.
GW9662 : Un antagoniste sélectif du PPARγ qui inhibe également l'activité du récepteur, mais par un mécanisme différent.
Unicité du SR 2595
This compound est unique en sa capacité à promouvoir l'ostéogenèse tout en réprimant l'adipogenèse, ce qui en fait un outil précieux pour étudier l'équilibre entre ces deux processus. Son affinité de liaison spécifique et son activité d'antagoniste inverse au PPARγ le distinguent des autres composés similaires .
Propriétés
IUPAC Name |
2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N2O3/c1-23-25(3)39(22-26-11-13-28(14-12-26)31-9-7-8-10-32(31)36(41)42)34-20-17-29(21-33(23)34)35(40)38-24(2)27-15-18-30(19-16-27)37(4,5)6/h7-21,24H,22H2,1-6H3,(H,38,40)(H,41,42)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDKAVKAQXVFJV-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SR2595 exert its effects on PPARγ, and what are the downstream consequences?
A1: SR2595 acts as a selective antagonist of PPARγ []. Unlike agonists like the thiazolidinediones (TZDs), which activate PPARγ and can lead to side effects, SR2595 blocks its activity. This inhibition of PPARγ has shown promising results in preclinical models of liver cancer, particularly those driven by overactive insulin signaling. In a mouse model with liver-specific deletion of the tumor suppressor PTEN, SR2595 treatment led to a reduction in pre-cancerous and cancerous signs in the liver []. This suggests that inhibiting PPARγ with SR2595 could be a potential therapeutic strategy for specific subtypes of liver cancer, particularly those associated with steatohepatitis.
Q2: What is the significance of identifying unique interactome network signatures for PPARγ modulation by SR2595 and other ligands?
A2: Research has revealed that different PPARγ ligands, including SR2595, induce unique interactome network signatures [, ]. This means that each ligand, despite targeting the same receptor, interacts with a distinct set of proteins within the cell. These interactions dictate the downstream effects of each ligand, explaining why compounds like SR2595, despite being a PPARγ antagonist, can share some similar therapeutic benefits with PPARγ agonists like TZDs. Understanding these unique interactomes provides valuable insights into the mechanism of action of these compounds and can guide the development of more targeted therapies with potentially fewer side effects.
Q3: What is the role of HNF1α in the context of PPARγ and liver cancer development, and how does this relate to SR2595?
A3: Research has identified Hepatocyte Nuclear Factor 1α (HNF1α) as a novel negative regulator of PPARγ transcription []. In simpler terms, HNF1α suppresses the production of PPARγ. Interestingly, in the development of liver cancer, particularly in pre-cancerous adenomas with high fat accumulation (steatosis), HNF1α function is often impaired, leading to increased PPARγ expression. This is further exacerbated by AKT2, a protein activated downstream of the insulin signaling pathway, which inhibits HNF1α and promotes PPARγ expression and its pro-tumorigenic activity. Given that SR2595 can inhibit PPARγ, it holds promise as a potential therapeutic agent for these specific liver cancer subtypes where the HNF1α/PPARγ axis is disrupted.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)
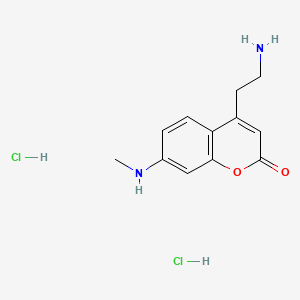
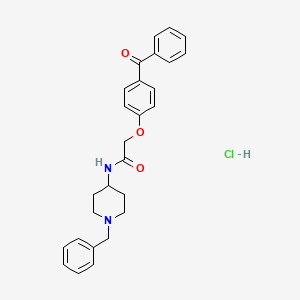
![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B560313.png)
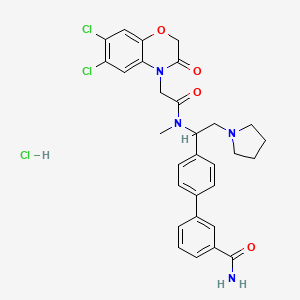

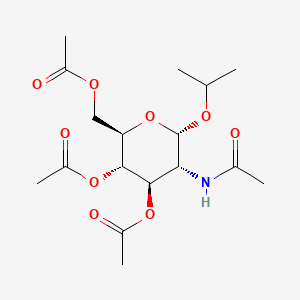
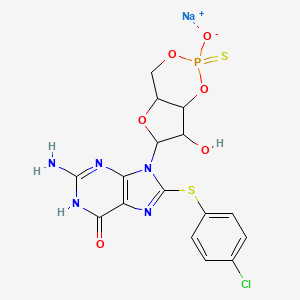
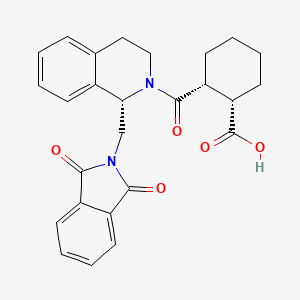
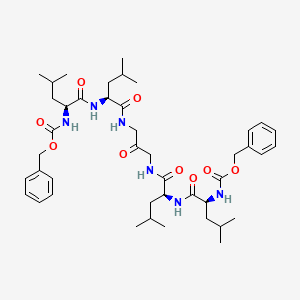
![N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride](/img/structure/B560324.png)
